

CaMKII-IN-1 (CAS 1208123-85-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: CaMKII-IN-1

Cat. No.: B606461

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An In-depth Examination of a Potent and Selective CaMKII Inhibitor for Preclinical Research

This technical guide provides a comprehensive overview of **CaMKII-IN-1**, a potent and highly selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's biochemical properties, mechanism of action, and the signaling context in which it operates.

Core Compound Data

CaMKII-IN-1 is a small molecule inhibitor belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class of compounds. It has emerged as a valuable tool for investigating the multifaceted roles of CaMKII in cellular signaling and pathophysiology.

Property	Value
CAS Number	1208123-85-6
Molecular Formula	C ₂₉ H ₃₀ ClN ₅ O ₂ S
Molecular Weight	548.1 g/mol
IC ₅₀ for CaMKII	63 nM[1][2][3]

Selectivity Profile

CaMKII-IN-1 exhibits remarkable selectivity for CaMKII over a panel of other kinases, making it a precise tool for dissecting CaMKII-specific pathways.

Kinase Target	IC ₅₀ (μM)	Selectivity (fold vs. CaMKII)
CaMKII	0.063	-
CaMKIV	>60	>952
Myosin Light-Chain Kinase (MLCK)	36	>571
p38α	11	>174
Akt1	30	>476
Protein Kinase C (PKC)	21	>333

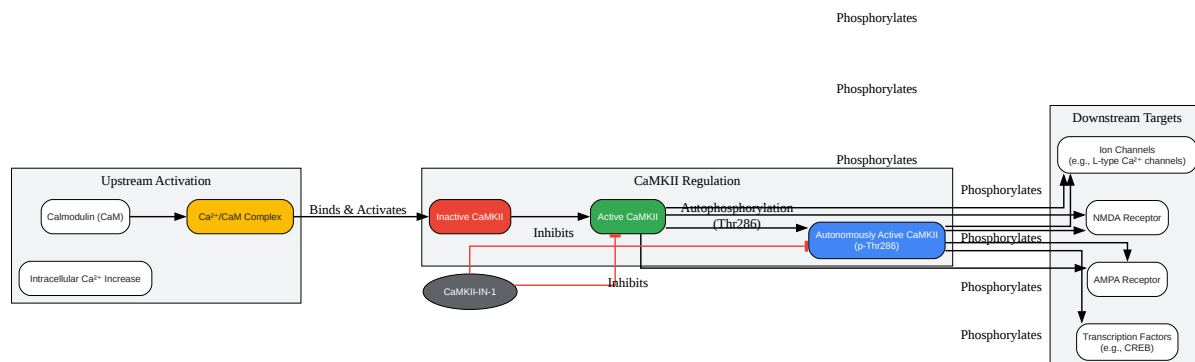
Data sourced from Cayman Chemical, Selleck Chemicals, and Medchemexpress, referencing Asano, S., et al. 2010.[1][2][4]

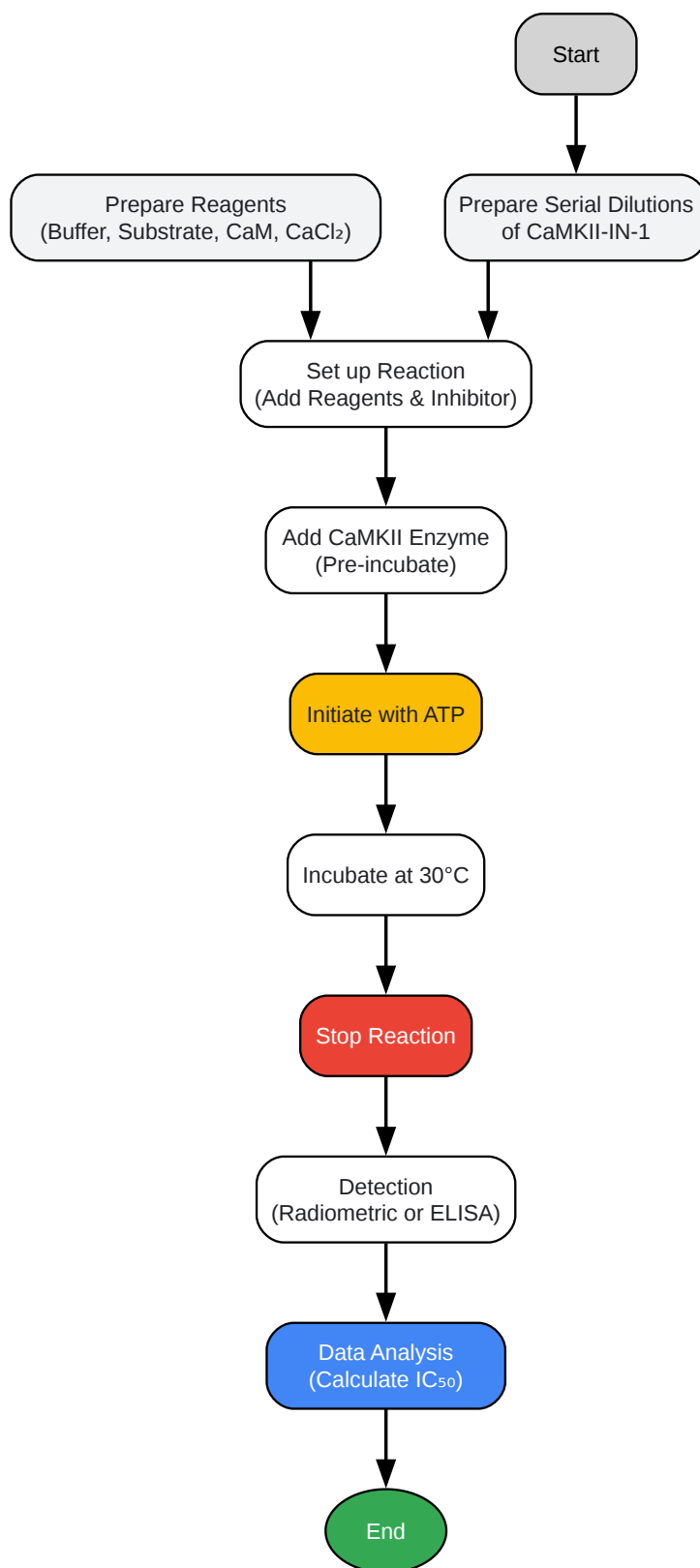
The CaMKII Signaling Pathway

CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[5][6] Its activity is tightly regulated by intracellular calcium levels.

Activation and Autophosphorylation

An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[7][8] This activation allows for the autophosphorylation of a key threonine residue (Thr286 in CaMKIIα), which confers Ca²⁺-independent, or autonomous, activity to the kinase.[5][7] This autonomous activity allows the kinase to remain active even after intracellular Ca²⁺ levels have returned to baseline, serving as a form of molecular memory of the initial calcium signal.[7]





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